3-((3S)-3-Pyrrolidinyloxy)pyridine
Description
3-((3S)-3-Pyrrolidinyloxy)pyridine is a chiral pyridine derivative characterized by a pyrrolidine ring linked via an oxygen atom to the 3-position of the pyridine ring. The stereogenic center at the 3-position of the pyrrolidine ring (S configuration) introduces enantioselectivity, which is critical in pharmaceutical and catalytic applications.
Key structural features:
- Pyridine backbone: Electron-deficient aromatic ring enabling π-π interactions and hydrogen bonding.
- Pyrrolidinyloxy linker: A five-membered nitrogen-containing ring with oxygen, enhancing conformational flexibility and stereochemical diversity.
- Stereochemistry: The (3S) configuration may influence binding affinity in chiral environments.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 |
InChI Key |
DCWKRPJLVIHGCZ-VIFPVBQESA-N |
Isomeric SMILES |
C1CNC[C@H]1OC2=CN=CC=C2 |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Impact : The (3S) configuration in pyrrolidine derivatives (e.g., –13) is critical for enantioselectivity in catalysis and target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the pyridine/pyrrolidine system, altering reactivity in electrophilic substitutions .
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